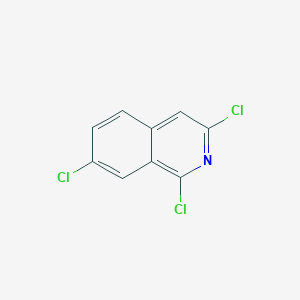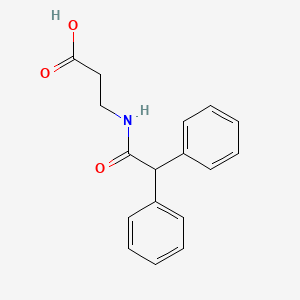
3-Diphenylacetylaminopropionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Diphenylacetylaminopropionic acid (3-DPA) is an organic compound belonging to the family of α-amino acids. It is a chiral molecule with a molecular weight of 248.3 g/mol, and it has a melting point of 233℃. 3-DPA is a versatile compound, and it has a wide range of applications in scientific research, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a substrate in enzymatic reactions. It has been used in the synthesis of many biologically active compounds and has been studied for its biochemical and physiological effects.
Mécanisme D'action
3-Diphenylacetylaminopropionic acid is a versatile compound that can act as an acid-base catalyst and as a nucleophile in organic synthesis. It can also act as a ligand in coordination chemistry, and as a substrate in enzymatic reactions. In enzymatic reactions, this compound can act as a substrate for enzymes, and the reaction of the enzyme with the substrate can be used to study the mechanism of action of the enzyme.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to have antioxidant activity and to inhibit the growth of cancer cells in vitro. It has also been found to inhibit the aggregation of amyloid-β peptide, which is involved in the development of Alzheimer’s disease. In addition, this compound has been found to have anti-inflammatory and anti-fungal activities.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Diphenylacetylaminopropionic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It is also a versatile compound, and it can be used in a variety of applications. However, there are some limitations to its use in laboratory experiments. It is a chiral molecule, which can make it difficult to synthesize certain compounds. In addition, it can be toxic if not handled properly.
Orientations Futures
There are many potential future directions for 3-Diphenylacetylaminopropionic acid research. One potential direction is to further study its biochemical and physiological effects. Another potential direction is to explore its potential as a drug target. Additionally, further research could be done to explore its potential as an antioxidant and anti-inflammatory agent. Finally, further research could be done to explore its potential in the development of new drugs and other therapeutic agents.
Méthodes De Synthèse
3-Diphenylacetylaminopropionic acid can be synthesized in a variety of ways, depending on the desired product. One method involves the reaction of 3-bromoacetophenone with 2-amino-3-methylbutanoic acid, followed by hydrolysis. Another method involves the reaction of 3-bromoacetophenone with 2-amino-3-methylbutanoic acid, followed by treatment with sodium hydroxide and hydrogen peroxide. The final product is then isolated by crystallization.
Applications De Recherche Scientifique
3-Diphenylacetylaminopropionic acid is widely used in scientific research, particularly in the fields of organic synthesis and enzyme research. It is used as a reagent in the synthesis of various biologically active compounds, including peptides, peptidomimetics, and other small molecules. It is also used as a substrate in enzymatic reactions and as a ligand in coordination chemistry.
Safety and Hazards
Propriétés
IUPAC Name |
3-[(2,2-diphenylacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-15(20)11-12-18-17(21)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11-12H2,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHAMONAOZBQJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-[(2,4-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2390801.png)
![1-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2390802.png)

![N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
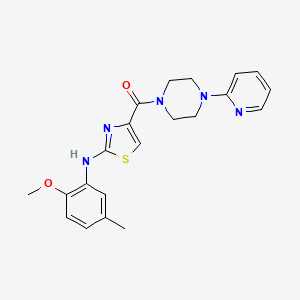
![N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2390806.png)
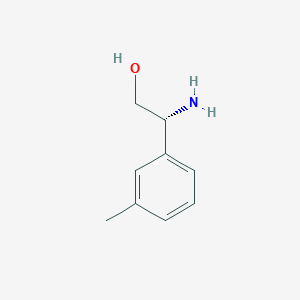
![4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2390808.png)
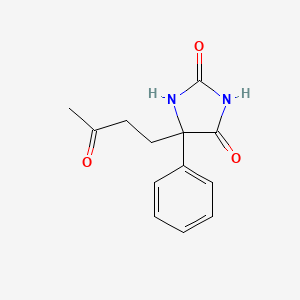
![4-[(3-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2390811.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2390814.png)
![N-(2,5-dimethylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2390821.png)
